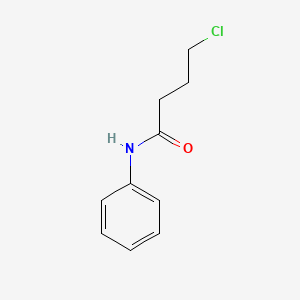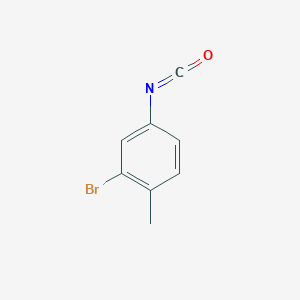
3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride
Overview
Description
3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride: is an organic compound with the molecular formula C7H2Cl2F3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chloro and trifluoromethyl groups in its structure makes it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries .
Mechanism of Action
Target of Action
Compounds with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that the trifluoromethyl group (-cf3) can lower the pka of the cyclic carbamate, enhancing its ability to form a key hydrogen bonding interaction with the protein . This interaction can potentially alter the protein’s function, leading to the observed biological effects.
Biochemical Pathways
It is known that the compound can participate in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine , which could potentially affect various biochemical pathways.
Result of Action
The compound’s potential to inhibit reverse transcriptase enzyme activity suggests it could have antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride typically involves the chlorination and trifluoromethylation of pyridine derivatives. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with thionyl chloride (SOCl2) under reflux conditions . This reaction introduces the carbonyl chloride group into the pyridine ring.
Industrial Production Methods: Industrial production of this compound often employs a fluidized-bed reactor where β-picoline reacts with chlorine and hydrogen fluoride. The reaction is catalyzed by chromium oxide-alumina (CrO-Al) at a temperature of around 300°C . This method ensures a high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions with the use of a base such as triethylamine.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reacting with an amine would yield an amide derivative, while coupling with an aryl boronic acid would produce a biaryl compound.
Scientific Research Applications
Chemistry: In organic synthesis, 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound is used in the development of pharmaceuticals, particularly those requiring the trifluoromethyl group for enhanced metabolic stability and bioavailability . It serves as an intermediate in the synthesis of various drugs.
Industry: In the agrochemical industry, it is used to synthesize active ingredients for pesticides and herbicides. The trifluoromethyl group imparts desirable properties such as increased lipophilicity and resistance to metabolic degradation .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is unique due to the presence of the carbonyl chloride group. This functional group allows for further derivatization and enhances its reactivity in various chemical reactions . Additionally, the position of the chloro and trifluoromethyl groups on the pyridine ring can significantly influence the compound’s chemical properties and reactivity.
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-4-1-3(7(10,11)12)2-13-5(4)6(9)14/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIMEAODTKIPAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Bromo-2-[(4-isopropylanilino)methyl]benzenol](/img/structure/B3038134.png)




![2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3038141.png)


